Methyl 5-(2-furyl)isoxazole-3-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Line Notation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming principles that reflect its structural complexity and functional group arrangement. The official International Union of Pure and Applied Chemistry designation is methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate, which precisely describes the molecular architecture through hierarchical naming conventions. This nomenclature system clearly identifies the methyl ester functionality attached to the carboxylic acid group at position 3 of the isoxazole ring, while the furan ring system is attached at position 5 of the same isoxazole core structure.

The structural representation through simplified molecular-input line-entry system notation provides a concise textual description of the molecular connectivity. The canonical simplified molecular-input line-entry system notation for methyl 5-(2-furyl)isoxazole-3-carboxylate is COC(=O)c1noc(c1)c1ccco1, which encodes the complete structural information in a standardized format. This notation system enables precise molecular identification and facilitates computational chemistry applications through its unambiguous representation of atomic connectivity and bonding patterns.

The International Chemical Identifier system provides an additional layer of structural specification through its systematic approach to molecular representation. The International Chemical Identifier string for this compound is InChI=1S/C9H7NO4/c1-12-9(11)6-5-8(14-10-6)7-3-2-4-13-7/h2-5H,1H3, which includes detailed information about atomic connectivity, hydrogen positions, and stereochemical considerations. The corresponding International Chemical Identifier Key, VTEZSUGFQUZAQW-UHFFFAOYSA-N, serves as a compressed hash of the International Chemical Identifier string, providing a more manageable identifier for database searches and chemical informatics applications.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for this compound is 33545-41-4, which serves as the primary numerical identifier within the Chemical Abstracts Service database system. This registry number provides unambiguous identification within the global chemical literature and commercial databases, ensuring precise compound identification across diverse scientific and industrial applications. The Chemical Abstracts Service system represents the most comprehensive chemical database worldwide, making this registry number essential for literature searches and regulatory documentation.

Multiple alternative chemical designations exist for this compound, reflecting variations in naming conventions and structural emphasis. These alternative names include this compound, methyl 5-(furan-2-yl)isoxazole-3-carboxylate, and 3-isoxazolecarboxylic acid, 5-(2-furanyl)-, methyl ester. The variation in nomenclature often depends on whether the furan ring is referenced by its systematic name (furan-2-yl) or its common designation (2-furyl), both of which refer to the same structural moiety attached at the 2-position of the furan ring system.

Molecular Formula and Exact Mass Calculation

The molecular formula of this compound is C9H7NO4, representing a composition of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular formula provides essential information for stoichiometric calculations, molecular weight determinations, and empirical formula-based analytical methods. The systematic arrangement of these atoms creates a complex heterocyclic structure incorporating multiple functional groups and ring systems within a relatively compact molecular framework.

The molecular weight calculations demonstrate consistent values across multiple authoritative sources, with reported values ranging from 193.156 to 193.1562 grams per mole. The slight variations in reported molecular weights reflect differences in computational methods and rounding conventions used by different database systems. The most precisely reported molecular weight is 193.1562 grams per mole, which provides sufficient accuracy for most analytical and synthetic applications.

Detailed mass spectrometric analysis reveals additional molecular characteristics through exact mass determinations and isotopic patterns. The monoisotopic mass, calculated based on the most abundant isotopes of each constituent element, provides the theoretical exact mass for mass spectrometric identification and high-resolution analytical methods. The molecular ion peak in mass spectrometry corresponds to the intact molecular structure, while fragmentation patterns provide structural confirmation through characteristic loss patterns and fragment ion identification.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H7NO4 | |

| Molecular Weight | 193.156-193.1562 g/mol | |

| Carbon Atoms | 9 | |

| Hydrogen Atoms | 7 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 4 |

Structure

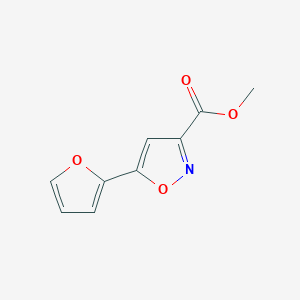

2D Structure

Properties

IUPAC Name |

methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-12-9(11)6-5-8(14-10-6)7-3-2-4-13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEZSUGFQUZAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80410522 | |

| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33545-41-4 | |

| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II). recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and cost-effective catalysts is also a focus in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-furyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted isoxazole derivatives.

Scientific Research Applications

Biological Activities

Methyl 5-(2-furyl)isoxazole-3-carboxylate has been studied for its potential biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus, suggesting potential applications in antibiotic development .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Pharmaceutical Applications

Due to its unique structure, this compound serves as a valuable intermediate in pharmaceutical synthesis. It can be utilized in the development of novel drugs targeting various diseases:

- Drug Development : Its derivatives are explored for their therapeutic potentials, particularly in synthesizing new antibiotics or anti-cancer agents .

Material Science

In addition to biological applications, this compound is used in material science for developing new materials with specific properties:

- Organic Synthesis : As a building block, it facilitates the synthesis of more complex molecules that can be used in various industrial applications.

Table 2: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Biological Research | Antimicrobial and anti-inflammatory studies |

| Pharmaceutical Industry | Drug synthesis and development |

| Material Science | Building block for organic synthesis |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it effectively inhibited the growth of resistant strains of Staphylococcus aureus at concentrations as low as 0.4 µg/mL. This finding suggests its potential role as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

In a preclinical study assessing anti-inflammatory properties, this compound was shown to reduce inflammation markers in animal models of arthritis. The results indicated a significant decrease in swelling and pain-related behaviors, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 5-(2-furyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

Aromatic Substituents

- Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate (CAS: 517870-15-4): Substitutes the 2-furyl group with a 4-bromophenyl ring. Exhibits a higher molecular weight (C₁₁H₈BrNO₃) and increased lipophilicity compared to the furyl analog. Used in Suzuki coupling reactions for functionalization .

- Similar synthesis routes but with iodinated precursors .

Aliphatic Substituents

Ester Group Modifications

Ethyl 5-(4-Fluoro-2-methylphenyl)isoxazole-3-carboxylate (CAS: 1956356-21-0):

- Methyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate (CAS: 60640-71-3): Contains a polar hydroxyl group on the phenyl ring, enhancing solubility in aqueous media. Potential for hydrogen bonding in biological targets .

Data Tables

Table 1: Structural and Physical Properties of Selected Isoxazole Derivatives

Research Findings and Trends

- Substituent Effects :

Bromine or iodine substituents on the aryl group improve stability and facilitate further functionalization (e.g., cross-coupling reactions), whereas hydroxyl groups enhance solubility . - Ester Group Impact :

Methyl esters generally hydrolyze faster than ethyl esters, affecting drug metabolism . - Biological Relevance : The 2-furyl moiety in this compound may contribute to unique binding interactions in antimicrobial targets, as seen in related benzofuran derivatives .

Biological Activity

Methyl 5-(2-furyl)isoxazole-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, related research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both an isoxazole and a furan ring, which contribute to its unique electronic properties and potential biological interactions. Its molecular formula is CHNO, and it features a methyl ester group at the carboxylate position. The compound can be synthesized through various methods, including the reaction of 5-nitrilefuran-2-carboxylic acid with hydroxylamine hydrochloride followed by methylation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Compounds similar to this compound have shown significant inhibitory effects against various pathogens, suggesting that this compound may possess similar antimicrobial properties.

- Anticancer Activity : Studies have demonstrated that isoxazole derivatives can induce cytotoxic effects in cancer cell lines. For instance, related isoxazoles have been evaluated for their ability to inhibit cell proliferation in human promyelocytic leukemia cells (HL-60), showing potential for inducing apoptosis and cell cycle arrest .

- Mechanism of Action : The biological activity of this compound may involve its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can inhibit certain enzymes involved in disease pathways, which may contribute to its anticancer and antimicrobial effects .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other isoxazole derivatives, which also exhibit diverse biological activities. Notable comparisons include:

- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate : Known for its potent anticancer properties.

- Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate : Exhibits significant anti-inflammatory activity.

The presence of the furan moiety in this compound may enhance its reactivity and interaction with biological targets compared to these other derivatives .

Q & A

Basic: How can researchers optimize the synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate to improve yield and purity?

Methodological Answer:

Optimization typically involves cyclocondensation reactions between substituted furan precursors and activated carbonyl intermediates. Key steps include:

- Reagent Ratios: Adjust molar ratios of starting materials (e.g., hydroxylamine derivatives and diketones) to minimize side products.

- Catalysis: Use Lewis acids (e.g., ZnCl₂) or transition metals to accelerate cyclization .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the pure product.

- Monitoring: Track reaction progress via TLC or HPLC, and confirm purity via melting point analysis and spectroscopic methods (¹H/¹³C NMR) .

Advanced: What strategies are recommended to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions may arise from variations in assay conditions or off-target effects. Strategies include:

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to verify potency thresholds.

- Kinase Profiling: Use broad-panel kinase assays to identify primary vs. secondary targets (e.g., MAPK pathway validation via phosphorylation assays) .

- Structural Analog Comparison: Compare activities of derivatives (e.g., 3-bromophenyl or nitrophenyl analogs) to pinpoint substituent effects .

- Computational Docking: Model ligand-receptor interactions to predict binding affinities and validate experimentally .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify proton environments (e.g., furyl protons at δ 6.5–7.5 ppm, ester methyl groups at δ 3.8–4.0 ppm) and carbonyl carbons (δ 160–170 ppm) .

- IR Spectroscopy: Confirm ester C=O stretches (~1720 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 234.06 for C₁₀H₈NO₄⁺) and fragmentation patterns .

- X-Ray Crystallography: Resolve crystal structures to confirm regiochemistry, as demonstrated for ethyl isoxazole analogs .

Advanced: How can computational modeling be integrated with experimental data to elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand binding to MAPK or other targets to predict interaction stability and key residues .

- QSAR Studies: Corrogate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity data to design optimized analogs .

- Pathway Analysis: Combine RNA-seq or proteomic data with network modeling to identify downstream signaling nodes affected by the compound .

- Validation: Cross-check computational predictions with kinase inhibition assays or CRISPR-based gene silencing .

Basic: What are the best practices for ensuring the chemical stability of this compound during storage?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent thermal degradation .

- Light Sensitivity: Protect from UV exposure by using amber glassware or opaque packaging .

- Humidity Control: Use desiccants (e.g., silica gel) in storage environments to avoid hydrolysis of the ester moiety .

- Stability Monitoring: Conduct periodic HPLC analysis to detect decomposition products (e.g., free carboxylic acid derivatives) .

Advanced: What in vitro and in vivo assays are critical for validating the hypothesized MAPK pathway modulation by this compound?

Methodological Answer:

- In Vitro:

- In Vivo:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.